Methyl 2-bromo-4-(4-ethylpiperazin-1-yl)-5-fluorobenzoate
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Overview
Description
Methyl 2-bromo-4-(4-ethylpiperazin-1-yl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a bromine atom, a fluorine atom, and an ethylpiperazine group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-(4-ethylpiperazin-1-yl)-5-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzoate compound followed by the introduction of the fluorine atom and the ethylpiperazine group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(4-ethylpiperazin-1-yl)-5-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 2-bromo-4-(4-ethylpiperazin-1-yl)-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-(4-ethylpiperazin-1-yl)-5-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms, as well as the ethylpiperazine group, allows the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-(4-methylpiperazin-1-yl)-5-fluorobenzoate
- Methyl 2-chloro-4-(4-ethylpiperazin-1-yl)-5-fluorobenzoate
- Methyl 2-bromo-4-(4-ethylpiperazin-1-yl)-5-chlorobenzoate
Uniqueness
Methyl 2-bromo-4-(4-ethylpiperazin-1-yl)-5-fluorobenzoate is unique due to the specific combination of bromine, fluorine, and ethylpiperazine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-bromo-4-(4-ethylpiperazin-1-yl)-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFN2O2/c1-3-17-4-6-18(7-5-17)13-9-11(15)10(8-12(13)16)14(19)20-2/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBXLPBGCRCYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C(=C2)Br)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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